molecular formula C6H6ClN3 B3150120 Imidazo[1,2-a]pyrimidine hydrochloride CAS No. 6840-21-7

Imidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B3150120
CAS No.: 6840-21-7
M. Wt: 155.58 g/mol
InChI Key: TXKNRRNMYNYBKN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by a fused bicyclic structure comprising an imidazole ring and a pyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that it may target the bacterial cells causing these diseases.

Mode of Action

It’s known that the compound can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

The compound’s synthesis involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound might also have favorable pharmacokinetic properties.

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these bacteria, leading to a reduction in the bacterial load.

Action Environment

The compound’s synthesis and functionalization involve various reactions that could potentially be influenced by environmental factors such as temperature, ph, and the presence of certain catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyrimidine hydrochloride can be synthesized through several synthetic methodologies. Common approaches include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as gold nanoparticles can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKNRRNMYNYBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856768
Record name Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-21-7
Record name Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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